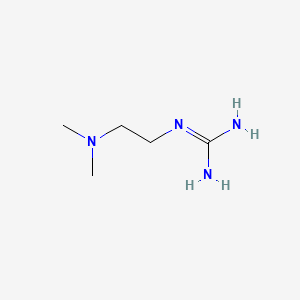
N'-(2-dimethylaminoethyl) guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-dimethylaminoethyl) guanidine is a useful research compound. Its molecular formula is C5H14N4 and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
N'-(2-Dimethylaminoethyl) guanidine has been employed in several scientific domains:
1. Chemistry
- Synthetic Intermediates : The compound serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new compounds.
- Reagent in Organic Synthesis : It is utilized as a reagent in organic synthesis, particularly in reactions involving nucleophilic substitutions and condensation reactions.
2. Biology
- Enzyme Mechanism Studies : Researchers use this compound to investigate enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity makes it valuable for biochemical studies.
- Neurotransmitter Modulation : The compound influences neurotransmitter levels by interacting with enzymes such as acetylcholinesterase, leading to enhanced neurotransmission.
3. Medicine
- Therapeutic Potential : this compound shows promise as a precursor for drug development. It has been explored for its potential therapeutic applications, including its role in targeting diseases related to nitric oxide modulation .
- Pharmacological Tool : The compound is also used as a pharmacological tool for studying various pathways involved in disease mechanisms .
Case Studies
Case Study 1: Enzyme Inhibition
Research demonstrated that this compound acts as an inhibitor for human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), showcasing its selectivity and potency (Ki = 18 μM). This inhibition has implications for diseases associated with nitric oxide signaling .
Case Study 2: Neurotransmitter Effects
In laboratory settings, the compound was shown to enhance acetylcholine levels by inhibiting acetylcholinesterase activity. This modulation of neurotransmitter levels suggests potential applications in treating neurodegenerative diseases.
Propriétés
Numéro CAS |
13845-75-5 |
|---|---|
Formule moléculaire |
C5H14N4 |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethyl]guanidine |
InChI |
InChI=1S/C5H14N4/c1-9(2)4-3-8-5(6)7/h3-4H2,1-2H3,(H4,6,7,8) |
Clé InChI |
JKCZLILBALEVRB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















